

Comparative Analysis of RLA-4842 and Endothelin-1: A Data-Driven Guide

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Compound of Interest		
Compound Name:	RLA-4842	
Cat. No.:	B12393140	Get Quote

An Important Note on Data Availability: As of late 2025, publicly accessible scientific literature and clinical trial databases do not contain information on a compound designated "RLA-4842." This may indicate that RLA-4842 is an internal compound code not yet disclosed publicly, a research agent that has not been characterized in published literature, or a designation that is no longer in use. Consequently, a direct comparative study with supporting experimental data between RLA-4842 and endothelin-1 (ET-1) cannot be compiled at this time.

This guide will therefore provide a comprehensive overview of the well-characterized peptide, endothelin-1, to serve as a foundational resource for researchers, scientists, and drug development professionals. Should information on **RLA-4842** become available, this document can be used as a benchmark for comparison.

Endothelin-1 (ET-1): A Potent Vasoactive Peptide

Endothelin-1 is a 21-amino acid peptide that is a powerful vasoconstrictor produced by various cells, including endothelial cells, vascular smooth muscle cells, and macrophages.[1] It is a key regulator of vascular tone and is implicated in a multitude of physiological and pathological processes.[1]

Key Characteristics and Biological Functions of Endothelin-1

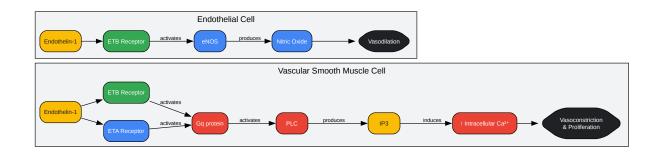


Feature	Description	References
Primary Function	Potent vasoconstriction, mitogenesis, and pro-inflammatory actions.	[1]
Mechanism of Action	Binds to two G protein-coupled receptors: Endothelin Receptor Type A (ETA) and Type B (ETB).	[1]
ETA Receptor Effects	Primarily located on vascular smooth muscle cells; mediates vasoconstriction and cell proliferation.	
ETB Receptor Effects	Located on endothelial cells and smooth muscle cells. Endothelial ETB activation leads to vasodilation via nitric oxide release, while smooth muscle ETB activation causes vasoconstriction. ETB receptors are also involved in clearing circulating ET-1.	
Pathophysiological Roles	Implicated in hypertension, heart failure, pulmonary hypertension, kidney disease, and fibrosis.	[1]

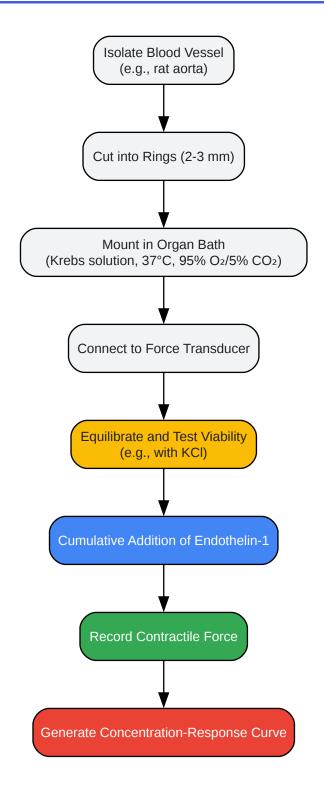
Endothelin-1 Signaling Pathways

ET-1 initiates a cascade of intracellular events upon binding to its receptors. The activation of ETA and ETB receptors on smooth muscle cells leads to vasoconstriction, while ETB receptor activation on endothelial cells can induce vasodilation.









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References

- 1. Regulation of vasopressin secretion by ETA and ETB receptors in compartmentalized rat hypothalamo-neurohypophysial explants. | Sigma-Aldrich [sigmaaldrich.com]
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